2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide
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Overview
Description
2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide typically involves the reaction of a pyridine derivative with a boronic acid or boronate ester. One common method involves the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate. The reaction is carried out in an organic solvent like xylene at elevated temperatures (e.g., 90°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes or alkynes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate, used to facilitate the reaction.
Solvents: Organic solvents like xylene or toluene are commonly used.
Major Products Formed
Aryl or Vinyl Boronates: Formed through Suzuki-Miyaura cross-coupling reactions.
Organoboron Compounds: Formed through hydroboration reactions.
Scientific Research Applications
2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide involves its ability to form stable boron-containing intermediates. These intermediates can participate in various chemical reactions, such as cross-coupling and hydroboration, by interacting with specific molecular targets and pathways. The boron atom in the dioxaborolane ring plays a crucial role in these interactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar types of reactions.
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Another boron-containing compound with applications in organic synthesis.
Uniqueness
2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide is unique due to its combination of a pyridine ring and a dioxaborolane ring, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
Molecular Formula |
C17H27BN2O3 |
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Molecular Weight |
318.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide |
InChI |
InChI=1S/C17H27BN2O3/c1-8-15(2,3)14(21)20-12-9-10-19-13(11-12)18-22-16(4,5)17(6,7)23-18/h9-11H,8H2,1-7H3,(H,19,20,21) |
InChI Key |
NPDSVPAQBVHHPF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C(C)(C)CC |
Origin of Product |
United States |
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